N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide” is a complex organic compound that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom. It also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the amide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Central Nervous System Applications
- N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide, and related compounds, have been explored for their potential as central nervous system (CNS) active agents. For instance, certain derivatives have demonstrated potent inhibitory activity against glycine transporter 1 (GlyT1), showing a favorable pharmacokinetics profile and increasing glycine concentration in cerebrospinal fluid (CSF) in rats (Yamamoto et al., 2016).
Complexation Properties with Lanthanides
- Complexation properties with trivalent lanthanides have been studied using derivatives of this compound. These studies revealed that one or two molecules of the compound can coordinate with lanthanide ions as a tridentate ligand, indicating potential uses in materials science and coordination chemistry (Kobayashi et al., 2019).
Antidepressant and Nootropic Agents
- Some derivatives of this compound have been synthesized and evaluated for their antidepressant and nootropic activities. Specific compounds exhibited significant antidepressant activity in preclinical models, suggesting potential therapeutic applications for mental health disorders (Thomas et al., 2016).
Applications in Non-Linear Optics and Molecular Docking
- Synthesized derivatives have been investigated for non-linear optical (NLO) properties and molecular docking, indicating potential in optical materials and drug discovery. These studies have shown remarkable interactions with the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Metal-Organic Frameworks (MOFs)
- This compound has been used in the synthesis of metal-organic frameworks (MOFs), displaying potential applications in material sciences. The compound's ability to form complex structures with metals like copper offers avenues for exploration in catalysis and molecular storage (Cati & Stoeckli-Evans, 2014).
Antimicrobial Agents
- Schiff bases derived from this compound have shown significant antimicrobial activity, comparable to standard antibiotic drugs. This suggests potential uses in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)11-5-4-9(7-18-11)12(20)19-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEOEVQAVFZSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.